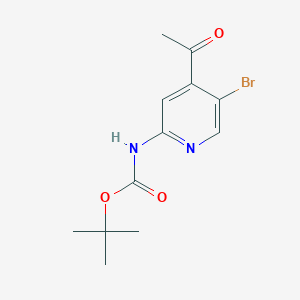
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate is a chemical compound with the molecular formula C12H15BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound The tert-butyl group in its structure provides steric hindrance, which can influence the compound’s reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate typically involves multiple steps. One common method starts with the bromination of pyridine derivatives. The brominated pyridine is then subjected to acetylation to introduce the acetyl group. Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and a suitable base, such as triethylamine, under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Hydrolysis: Products include amines and carbon dioxide
Aplicaciones Científicas De Investigación
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways can vary depending on the specific application and target organism. In antifungal applications, it may inhibit ergosterol synthesis, a crucial component of fungal cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (5-bromopyridin-2-yl)carbamate
- Tert-butyl (4-bromopyridin-2-yl)carbamate
Uniqueness
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate is unique due to the presence of both the acetyl and bromine groups, which provide distinct reactivity patterns compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H15BrN2O3 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
tert-butyl N-(4-acetyl-5-bromopyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H15BrN2O3/c1-7(16)8-5-10(14-6-9(8)13)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,15,17) |
Clave InChI |
NYFTUKMIBSZSHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC=C1Br)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)


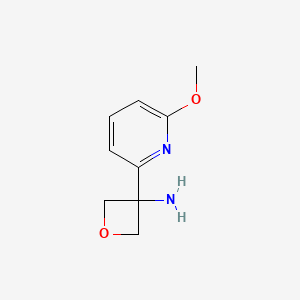
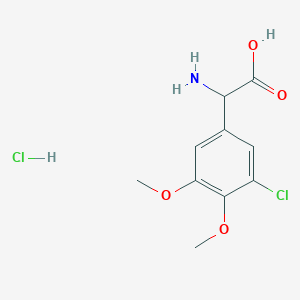
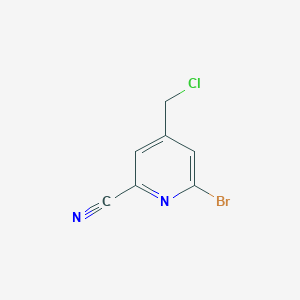

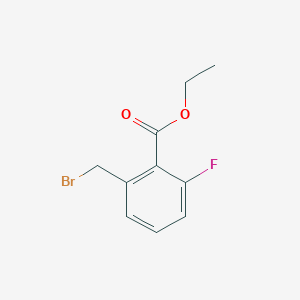
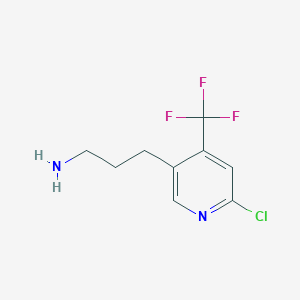

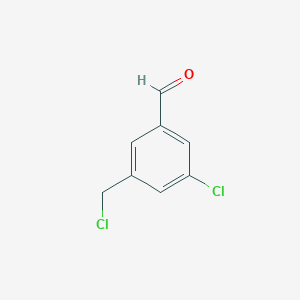
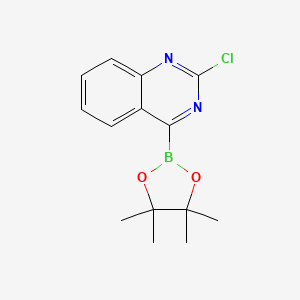
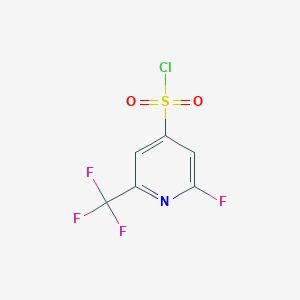
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14853572.png)
